5-Bromo-2-propoxybenzene-1-sulfonyl chloride 5-Bromo-2-propoxybenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1048921-25-0
VCID: VC6352977
InChI: InChI=1S/C9H10BrClO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h3-4,6H,2,5H2,1H3
SMILES: CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl
Molecular Formula: C9H10BrClO3S
Molecular Weight: 313.59

5-Bromo-2-propoxybenzene-1-sulfonyl chloride

CAS No.: 1048921-25-0

Cat. No.: VC6352977

Molecular Formula: C9H10BrClO3S

Molecular Weight: 313.59

* For research use only. Not for human or veterinary use.

5-Bromo-2-propoxybenzene-1-sulfonyl chloride - 1048921-25-0

Specification

CAS No. 1048921-25-0
Molecular Formula C9H10BrClO3S
Molecular Weight 313.59
IUPAC Name 5-bromo-2-propoxybenzenesulfonyl chloride
Standard InChI InChI=1S/C9H10BrClO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h3-4,6H,2,5H2,1H3
Standard InChI Key RGCZSGFZDFOXHT-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzene ring substituted with:

  • Bromine at the 5-position (meta to sulfonyl chloride)

  • Propoxy group (–OCH₂CH₂CH₃) at the 2-position (ortho to sulfonyl chloride)

  • Sulfonyl chloride (–SO₂Cl) at the 1-position

This arrangement creates distinct electronic effects:

  • The electron-withdrawing sulfonyl chloride group deactivates the ring, directing electrophilic substitution to the para position relative to itself .

  • The propoxy group’s electron-donating nature (+I effect) moderately activates the ortho/para positions of its attached carbon, potentially influencing regioselectivity in further reactions .

Physicochemical Properties (Predicted)

PropertyValue/DescriptionBasis for Estimation
Molecular weight329.61 g/molSum of atomic masses
Melting point~60–70°CAnalogous sulfonyl chlorides
Boiling point~250–270°C (15 mmHg)Similar volatility profiles
SolubilityLow in water; soluble in DCM, THFHydrophobic substituents
LogP (octanol-water)~2.8Computed via fragment methods

Synthesis and Reactivity

Route 1: Propoxylation Followed by Sulfonation

  • Propoxylation of 2-bromophenol:
    Reaction with 1-bromopropane under Williamson ether synthesis conditions (K₂CO₃, DMF, 80°C) :

    2-Bromophenol + CH₃CH₂CH₂Br2-Bromo-1-propoxybenzene + KBr\text{2-Bromophenol + CH₃CH₂CH₂Br} \rightarrow \text{2-Bromo-1-propoxybenzene + KBr}
  • Chlorosulfonation:
    Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces the sulfonyl chloride group:

    2-Bromo-1-propoxybenzene + ClSO₃H5-Bromo-2-propoxybenzene-1-sulfonyl chloride + HCl\text{2-Bromo-1-propoxybenzene + ClSO₃H} \rightarrow \text{5-Bromo-2-propoxybenzene-1-sulfonyl chloride + HCl}

Route 2: Direct Functionalization of Pre-sulfonated Intermediates

  • Bromination of 2-propoxybenzenesulfonyl chloride using Br₂/FeBr₃, though this risks over-bromination .

Key Reactivity Modes

  • Nucleophilic substitution: The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonic esters, and sulfonic thioesters, respectively .
    Example with aniline:

    C₉H₁₀BrClO₃S + C₆H₅NH₂C₉H₁₀BrNO₃S-C₆H₅ + HCl\text{C₉H₁₀BrClO₃S + C₆H₅NH₂} \rightarrow \text{C₉H₁₀BrNO₃S-C₆H₅ + HCl}
  • Electrophilic aromatic substitution: The propoxy group directs incoming electrophiles (e.g., nitronium ions) to its ortho/para positions, though the sulfonyl chloride’s deactivation effect limits reactivity .

Applications in Organic and Medicinal Chemistry

Building Block for Sulfonamide Drugs

Sulfonamides derived from this compound could target:

  • Carbonic anhydrase inhibitors: Analogous to acetazolamide, with the propoxy group enhancing membrane permeability .

  • Antibacterial agents: Structural similarity to sulfa drugs suggests potential against Gram-positive pathogens.

Polymer Chemistry

  • Crosslinking agent: Reacts with diamines to form sulfonamide-linked polymers. A study using 4-bromo-2-methylbenzenesulfonyl chloride achieved tensile strengths of 45–60 MPa , suggesting comparable performance for the propoxy variant.

Agricultural Chemistry

  • Herbicide intermediates: Bromine’s presence enables further functionalization (e.g., Suzuki couplings) to create bioactive molecules targeting plant acetyl-CoA carboxylase .

Future Research Directions

  • Pharmacokinetic studies: Evaluate BBB permeability using the propoxy group’s lipid-enhancing effect .

  • Catalytic applications: Explore use in Suzuki-Miyaura couplings, leveraging bromine as a leaving group .

  • Green synthesis: Develop solvent-free sulfonation methods to improve atom economy .

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